
5-bromo-N'-(1-methyl-4-piperidinylidene)-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-(1-methyl-4-piperidinylidene)-2-furohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as '5-Br-FH' and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 5-Br-FH is not fully understood. However, studies have shown that the compound exhibits its antitumor activity by inducing apoptosis in cancer cells. The compound also inhibits the activity of certain enzymes, which are involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
5-Br-FH has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, which are involved in the proliferation of cancer cells. In addition, 5-Br-FH has been shown to induce apoptosis in cancer cells. The compound has also been shown to exhibit anti-inflammatory and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Br-FH in lab experiments is its potential as a diagnostic tool in cancer imaging. In addition, the compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for further research. However, the limitations of using 5-Br-FH in lab experiments include its limited solubility in water, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-Br-FH. One potential direction is to investigate the compound's potential as a diagnostic tool in cancer imaging. Another direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Further research is also needed to fully understand the mechanism of action of 5-Br-FH and its potential side effects.
Conclusion:
In conclusion, 5-bromo-N'-(1-methyl-4-piperidinylidene)-2-furohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its potential as a diagnostic tool and therapeutic agent. Further research is needed to fully understand the mechanism of action of 5-Br-FH and its potential side effects.
Synthesemethoden
The synthesis of 5-Br-FH has been achieved using different methods. One of the most common methods involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. The resulting compound is then reacted with N-methylpiperidine to form 5-bromo-N'-(1-methyl-4-piperidinylidene)-2-furohydrazide.
Wissenschaftliche Forschungsanwendungen
5-Br-FH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, 5-Br-FH has been investigated for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
IUPAC Name |
5-bromo-N-[(1-methylpiperidin-4-ylidene)amino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-15-6-4-8(5-7-15)13-14-11(16)9-2-3-10(12)17-9/h2-3H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJXZVVKOSZFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC=C(O2)Br)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)
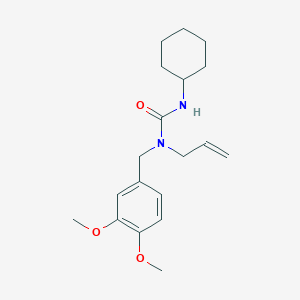
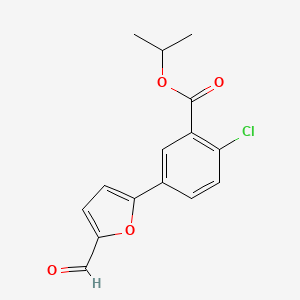
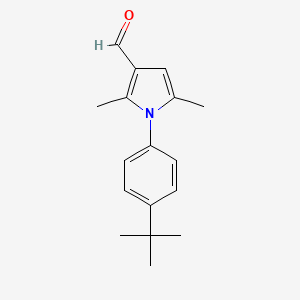
![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
![N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)
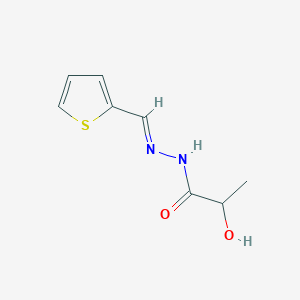
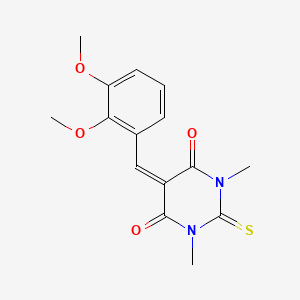
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)